4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
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Overview
Description
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which often exhibit a range of biological and chemical properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (cox-1, cox-2) enzymes . They have also shown anti-tubercular activity and antifungal activity .
Mode of Action
Benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation . They also inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect the inflammatory response by inhibiting the cyclooxygenase pathway . They may also affect the pathways involved in the formation of beta-amyloid plaques .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cox-1 and cox-2 enzymes . They also show potential anti-tubercular activity and antifungal activity .
Action Environment
It is known that the synthesis of benzothiazole derivatives can be carried out in air atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxy-1,3-benzothiazol-2-amine and 4-methoxy-1,3-benzothiazol-2-yl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-methoxybenzothiazole-2-carboxylic acid.
Reduction: : Formation of 4-methoxybenzothiazole-2-amine.
Substitution: : Formation of various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : Potential use in drug discovery and development, especially in the design of new therapeutic agents.
Industry: : Application in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of two methoxy groups and the benzothiazole core. Similar compounds include:
4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
4-methoxy-N-(2-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
These compounds differ in the position of the methoxy groups on the benzothiazole ring, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-20-9-5-3-7-11-13(9)17-15(22-11)19-16-18-14-10(21-2)6-4-8-12(14)23-16/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECNFWHOVUBSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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